1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2 It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, which is further connected to a cyclopropane ring bearing a carboxylic acid group (-COOH)
Preparation Methods
The synthesis of 1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a substituted phenylacetonitrile, followed by the introduction of the carboxylic acid group. The reaction conditions typically involve the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and appropriate solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the development of biochemical probes and as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and bioavailability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .
Comparison with Similar Compounds
1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which may alter its reactivity and biological activity.
1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid:
Indole derivatives: Compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide have different core structures but share some functional groups, leading to varied biological activities.
Properties
IUPAC Name |
1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-7(6-13)3-8(5-9)11(1-2-11)10(14)15/h3-5H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJZFTAHHQABSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)C#N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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